molecular formula C20H26Cl2N4O5 B14453516 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride CAS No. 77280-89-8

1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride

Cat. No.: B14453516
CAS No.: 77280-89-8
M. Wt: 473.3 g/mol
InChI Key: INRPLYIIYHUUCS-UHFFFAOYSA-N
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Description

1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is a compound known for its significant biological activities, particularly in the field of cancer research. This compound belongs to the class of acridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Preparation Methods

The synthesis of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves several steps. One common method includes the reaction of 1-nitro-9-chloroacridine with the corresponding amines in the presence of phenol. This reaction yields 1-nitro-9-arylaminoacridines, which are then further processed to obtain the desired compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include phenol, phosphorus oxychloride, and various amines. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activities.

Mechanism of Action

The mechanism of action of 1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride involves intercalation into DNA, which disrupts the DNA structure and inhibits the replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

1-Nitro-9-(trihydroxymethyl)-methylaminopropylamino-acridine dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share the acridine core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of acridine derivatives in various applications.

Properties

CAS No.

77280-89-8

Molecular Formula

C20H26Cl2N4O5

Molecular Weight

473.3 g/mol

IUPAC Name

2-(hydroxymethyl)-2-[3-[(1-nitroacridin-9-yl)amino]propylamino]propane-1,3-diol;dihydrochloride

InChI

InChI=1S/C20H24N4O5.2ClH/c25-11-20(12-26,13-27)22-10-4-9-21-19-14-5-1-2-6-15(14)23-16-7-3-8-17(18(16)19)24(28)29;;/h1-3,5-8,22,25-27H,4,9-13H2,(H,21,23);2*1H

InChI Key

INRPLYIIYHUUCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNC(CO)(CO)CO.Cl.Cl

Origin of Product

United States

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